1,8-Dinitronaphthalene-d6

Mass Spectrometry Isotope Dilution Environmental Analysis

Environmental analysis of nitro-PAHs like 1,8-dinitronaphthalene suffers from matrix effects and recovery variability. This perdeuterated analog (C10D6N2O4, MW ~224.2) provides an exact isotope-matched internal standard. - Eliminates quantification errors from non-deuterated or structural analogs - Ensures identical extraction, ionization, and chromatographic behavior - Purity >99%; ideal for EPA method development and TNT-contaminated soil analysis

Molecular Formula C10H6N2O4
Molecular Weight 224.205
CAS No. 1346598-02-4
Cat. No. B585827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dinitronaphthalene-d6
CAS1346598-02-4
Synonyms1,8-Dinitronaphthalene-d6, NSC 6323-d6
Molecular FormulaC10H6N2O4
Molecular Weight224.205
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D
InChIKeyAVCSMMMOCOTIHF-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dinitronaphthalene-d6: Deuterated Internal Standard for Nitro-PAHs


1,8-Dinitronaphthalene-d6 is a perdeuterated derivative of the environmental pollutant 1,8-dinitronaphthalene (CAS 602-38-0), belonging to the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class [1]. It incorporates six deuterium atoms in place of hydrogen, resulting in a molecular formula of C10D6N2O4 and a molecular weight of approximately 224.2 g/mol, compared to 218.1656 g/mol for the native compound [2][3]. This mass difference enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 1,8-dinitronaphthalene and related nitro-PAHs in complex environmental matrices such as soil, water, and particulate matter [4][5]. The compound is available as a reference standard with purities exceeding 99% .

Format Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS quantification of 1,8-dinitronaphthalene
Matrix Context Environmental samples (soil, water, particulate matter)

Why Generic Substitutes Fail for 1,8-Dinitronaphthalene-d6


Substituting 1,8-dinitronaphthalene-d6 with a generic internal standard, such as a non-deuterated structural analog or a different nitro-PAH isomer, introduces unacceptable quantitative error in LC-MS/MS analysis. The fundamental requirement for a robust internal standard is nearly identical physicochemical behavior—including extraction recovery, ionization efficiency, and chromatographic retention time—to the target analyte [1]. Non-deuterated analogs co-elute but cannot be distinguished by the mass spectrometer, rendering them useless for MS detection. Conversely, alternative compounds with different structures, while possessing distinct masses, often exhibit divergent recovery and ionization characteristics in complex environmental matrices, leading to inaccurate and irreproducible quantification [2]. For 1,8-dinitronaphthalene, which is a significant contaminant in explosive-polluted soils [3] and a component of diesel particulate matter [4], the use of its exact deuterated counterpart is essential to compensate for matrix effects and ensure method accuracy, as demonstrated by the need for isomer-specific quantification with low limits of detection (e.g., 0.4 μmol/L for 1,8-DNN) [5].

Target
Risk with Substitute
1,8-Dinitronaphthalene-d6 (deuterated)
Non-deuterated analog: indistinguishable in MS, cannot serve as ISTD
Exact isotopic match
Structural analog (e.g., 1,5-DNN): different recovery/ionization, may bias quantification
Co-elution with analyte
Isomer surrogate: retention shift alters matrix effect correction

1,8-Dinitronaphthalene-d6: Quantitative Performance Evidence


Unambiguous MS Detection via Deuterium Mass Shift

1,8-Dinitronaphthalene-d6 provides a definitive mass shift of +6.0344 Da relative to the native compound (MW 218.1656 vs. 224.2000), enabling unambiguous differentiation in mass spectrometry [1][2]. This is in stark contrast to the non-deuterated 1,8-dinitronaphthalene (CAS 602-38-0), which cannot serve as an internal standard because it is indistinguishable from the analyte [3].

Mass Shift for MS Detection
Head-to-head
+6.0344 Da
Enables unambiguous ISTD differentiation
Calculated from molecular formulas
Mass Spectrometry Isotope Dilution Environmental Analysis

Superior Quantification Accuracy in Environmental Matrices

Analytical methods employing deuterated internal standards for nitro-PAH quantification, a class to which 1,8-dinitronaphthalene-d6 belongs, have been validated with recoveries ranging from 75% to 145% in complex environmental reference materials like NIST SRM 1649b [1]. This level of accuracy is unattainable with non-deuterated internal standards or external standard calibration alone, which suffer from significant and variable matrix-induced signal suppression or enhancement [2].

Method Recovery Range
Class-level
75–145%
Supports accuracy for regulatory monitoring
NIST SRM 1649b, deuterated nitro-PAH methods
Method Validation Matrix Effects Nitro-PAHs

High Purity for Reliable Calibration

Commercially available 1,8-dinitronaphthalene-d6 is specified with a purity greater than 99%, as certified on the accompanying certificate of analysis . This high level of purity minimizes the introduction of co-eluting impurities that could interfere with mass spectrometric detection or skew quantification. In contrast, lower-purity alternatives or in-house synthesized standards may contain significant amounts of unlabeled compound or other nitroaromatic byproducts, necessitating additional purification and validation steps .

Certified Purity
Data to verify
>99%
May support lower interference risk
Review CoA for batch-specific data
Reference Material Purity Quality Control

Chromatographic Co-Elution for Identical Matrix Effect Compensation

1,8-Dinitronaphthalene-d6 co-elutes exactly with its native counterpart 1,8-dinitronaphthalene under standard reversed-phase HPLC conditions, ensuring that both compounds experience identical matrix-induced ionization suppression or enhancement [1]. This is a fundamental advantage over structural analogs, such as 1,5-dinitronaphthalene or 1-nitropyrene, which may have different retention times and thus encounter a different solvent composition and matrix environment at the moment of ionization, leading to inaccurate ratio calculation [2]. The near-identical physicochemical properties of the deuterated isotopologue are the key to its function as a true internal standard.

Co-Elution with Analyte
Reported
ΔRT ≈ 0 min
Identical matrix effect compensation
Reversed-phase C18; may vary with column
LC-MS Matrix Effects Chromatography

Accurate Quantification in Explosive-Contaminated Soils

In soil samples from former ammunition plants, 1,8-dinitronaphthalene is identified as one of the most abundant contaminants alongside 1,5-dinitronaphthalene, often co-occurring with trinitronaphthalenes [1]. Accurate quantification of 1,8-dinitronaphthalene in this complex matrix is essential for site risk assessment and remediation monitoring. The use of 1,8-dinitronaphthalene-d6 as an internal standard is specifically recommended to overcome the challenging matrix effects in these soil extracts, ensuring that the reported concentrations (e.g., LOQ of 0.4 μmol/L achievable in water models [2]) are reliable and defensible for regulatory reporting.

Explosive Soil Quantification
Class-level
Method accuracy within ±25%
Supports site risk assessment data
Soil extracts; class-level validation
Environmental Forensics Explosives Soil Contamination

1,8-Dinitronaphthalene-d6 Application Scenarios


Quantification in Explosive-Contaminated Soils

Environmental testing laboratories analyzing soil and sediment from former military sites, ammunition plants, or blast ranges. The compound is a key indicator of TNT and other nitroaromatic explosive contamination [1]. Using 1,8-dinitronaphthalene-d6 as an internal standard in LC-MS/MS methods provides the necessary accuracy (recoveries of 75-145%) [2] to meet regulatory monitoring and risk assessment requirements, overcoming the severe matrix effects common in these complex samples.

Nitro-PAH Monitoring in Combustion Particulate Matter

Atmospheric chemistry and air quality research groups quantifying nitro-PAHs in diesel exhaust, ambient particulate matter, and combustion emissions. 1,8-Dinitronaphthalene is a known component of diesel particulate [3]. The deuterated internal standard is essential for correcting for ionization suppression caused by co-extracted organic matter in these samples, ensuring the reliable quantification of 1,8-dinitronaphthalene at trace levels.

Method Development for Nitroaromatic Profiling

Analytical method development teams in government, contract research organizations (CROs), and academic core facilities. The high purity (>99%) and defined isotopic composition of 1,8-dinitronaphthalene-d6 make it an ideal candidate for establishing calibration curves, determining method detection limits, and validating new LC-MS/MS methods for the comprehensive profiling of nitroaromatic pollutants in water, soil, and biota [4].

Impurity Profiling in Chemical Synthesis

Pharmaceutical and fine chemical manufacturing quality control (QC) laboratories. When 1,8-dinitronaphthalene is used as an intermediate in the synthesis of dyes or other specialty chemicals [5], its deuterated analog can serve as a precise internal standard for quantifying trace levels of the unreacted starting material or process-related impurities in the final product, ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Quantification in explosive-contaminated soil
Isotopic internal standardization
Matrix effect and recovery validation
Nitro-PAH monitoring in particulate matter
Ionization efficiency correction
Co-extracted organic matter matrix effects
Method development for nitroaromatic profiling
High isotopic purity
Calibration linearity and detection limits
Impurity profiling in chemical synthesis
Structural identity as deuterated analog
Batch-to-batch consistency in trace analysis

Technical Documentation Hub

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